5-(3-Chloro-phenyl)thiazole-4-carboxylic acid
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Overview
Description
5-(3-Chloro-phenyl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 3-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-phenyl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the 3-chlorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between 3-chlorobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the thiazole ring, which can then be further functionalized to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-phenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-(3-Chloro-phenyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-phenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but with a thiadiazole ring and sulfonamide group.
3-(4-Chlorophenyl)-5-methylisoxazole: Features an isoxazole ring instead of a thiazole ring.
4-(3-Chlorophenyl)-1,2,3-thiadiazole: Contains a thiadiazole ring with a similar phenyl substitution.
Uniqueness
5-(3-Chloro-phenyl)thiazole-4-carboxylic acid is unique due to its specific combination of a thiazole ring, 3-chlorophenyl group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H6ClNO2S |
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Molecular Weight |
239.68 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) |
InChI Key |
DWKJZFQRPXSDEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N=CS2)C(=O)O |
Origin of Product |
United States |
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